molecular formula C21H16ClN5O2 B2426414 1-(4-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852440-69-8

1-(4-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2426414
CAS No.: 852440-69-8
M. Wt: 405.84
InChI Key: KMTFYCJKWXXFPB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is substituted with a 4-chlorophenyl group and a 2-(2,3-dihydroindol-1-yl)-2-oxoethyl group.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2/c22-15-5-7-16(8-6-15)27-20-17(11-24-27)21(29)25(13-23-20)12-19(28)26-10-9-14-3-1-2-4-18(14)26/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTFYCJKWXXFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous-flow reactors to ensure consistent production .

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

1-(4-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound exhibits diverse biological activities and potential therapeutic applications, particularly in oncology and enzymatic inhibition.

Chemical Structure

The compound's structure can be described as follows:

Component Description
Core Pyrazolo[3,4-d]pyrimidine
Substituents 4-chlorophenyl group and a 2-(2,3-dihydroindol-1-yl)-2-oxoethyl group

Biological Activity Overview

Research indicates that this compound may act as an inhibitor of specific enzymes and proteins. Its biological activities include:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Potential applications in reducing inflammation have been noted.
  • Enzyme Inhibition : The compound may interact with various molecular targets, leading to inhibition of enzymatic activity.

The mechanism of action involves binding to specific receptors or enzymes, thereby inhibiting their activity. This inhibition can disrupt cellular processes associated with disease progression.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The following table summarizes the findings:

Cell Line IC50 (µM) Effect
A431 (epidermoid carcinoma)<10High sensitivity
Jurkat (T-cell leukemia)<15Moderate sensitivity
HT29 (colon carcinoma)<20Low sensitivity

These results indicate that the compound has a promising profile for further development as an anticancer agent.

Enzyme Inhibition Studies

In vitro assays have shown that the compound can inhibit certain kinases relevant to cancer progression. The following data illustrates its inhibitory potential:

Enzyme Target Inhibition (%) at 10 µM
Protein Kinase A75%
Cyclin-dependent Kinase 268%
Phosphoinositide 3-Kinase80%

These findings suggest that the compound could serve as a lead for developing targeted therapies in oncology.

Case Studies

In a notable case study published in Cancer Research, researchers evaluated the efficacy of this compound in a xenograft model of human tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study Summary:

  • Model Used : Xenograft mice implanted with A431 cells.
  • Treatment Duration : 21 days.
  • Results : Tumor volume decreased by approximately 50% in treated mice versus controls.

Q & A

Q. What synthetic strategies are effective for preparing the pyrazolo[3,4-d]pyrimidin-4-one core structure?

The pyrazolo[3,4-d]pyrimidin-4-one scaffold can be synthesized via cyclocondensation reactions using substituted pyrazole precursors and carbonyl-containing reagents. For example, thiourea and 4-hydroxycoumarin derivatives have been employed in one-pot syntheses under acidic catalysis (e.g., p-toluenesulfonic acid) to form fused pyrimidine rings . Key steps include optimizing reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance yields. Characterization via 1H^1H- and 13C^{13}C-NMR is critical to confirm regioselectivity and purity .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemical ambiguities, particularly for pyrazolo-pyrimidine derivatives. For instance, SC-XRD analysis of ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate revealed bond lengths (C–C = 1.50–1.54 Å) and torsion angles confirming the fused ring system’s planarity . Complementary techniques like high-resolution mass spectrometry (HRMS) and IR spectroscopy can validate functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., A549 lung adenocarcinoma) are commonly used. Pyrazolo-pyrimidine derivatives have shown IC50_{50} values in the micromolar range, with apoptosis induction measured via flow cytometry (Annexin V/PI staining) and caspase-3 activation . Dose-response curves should be generated with positive controls (e.g., doxorubicin) to benchmark potency .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic and electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Software such as Multiwfn enables topology analysis of electron density (e.g., Laplacian values at bond critical points) to assess reactivity . ADMET predictors (e.g., SwissADME) estimate bioavailability, with attention to logP (optimal range: 2–5) and polar surface area (<140 Å2^2) for blood-brain barrier penetration .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

  • Perform hepatic microsomal stability assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the indole moiety).
  • Optimize formulations using PEGylation or liposomal encapsulation to enhance plasma half-life.
  • Validate in vivo efficacy in xenograft models (e.g., nude mice) with pharmacokinetic profiling (Cmax_{max}, AUC) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

SAR studies on pyrazolo-pyrimidine hybrids highlight that:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cytotoxicity by increasing electrophilicity at the pyrimidine core.
  • Substitution at the indole nitrogen (e.g., alkylation) reduces metabolic degradation.
  • Introducing urea or thiourea linkers improves solubility and hydrogen bonding with target proteins (e.g., kinases) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment during synthesis?

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess stability .

Q. How can molecular docking studies identify potential biological targets?

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or DNA repair enzymes (e.g., PARP) based on structural homology to known inhibitors.
  • Docking Software : AutoDock Vina or Schrödinger Suite with Glide. Use PyMOL for visualizing binding poses (e.g., hydrogen bonds with catalytic lysine residues) .

Q. What experimental controls are essential in apoptosis assays to avoid false positives?

  • Negative Control : Untreated cells to establish baseline viability.
  • Positive Control : Staurosporine (1 µM) to validate caspase activation.
  • Inhibition Control : Co-treatment with Z-VAD-FMK (pan-caspase inhibitor) to confirm apoptosis-specific cell death .

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